molecular formula C10H18N4O2 B2650142 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide CAS No. 1496861-29-0

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide

Cat. No.: B2650142
CAS No.: 1496861-29-0
M. Wt: 226.28
InChI Key: HCDOKUGDZJIAOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by its unique substituents, which include an amino group, an ethyl group, and a methoxypropyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of a suitable 1,3-diketone with hydrazine or its derivatives to form the pyrazole ring.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions, where an appropriate amine reacts with a halogenated pyrazole intermediate.

    Ethylation and Methoxypropylation: The ethyl and methoxypropyl groups are introduced through alkylation reactions using ethyl halides and methoxypropyl halides, respectively.

    Carboxamide Formation: The final step involves the formation of the carboxamide group, typically achieved by reacting the pyrazole derivative with an appropriate carboxylic acid derivative or its activated form (e.g., acid chloride).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The carboxamide group can be reduced to form corresponding amines.

    Substitution: The methoxypropyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base (e.g., sodium hydride, NaH) are typical reagents.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of new alkyl or aryl substituted pyrazole derivatives.

Scientific Research Applications

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as an enzyme inhibitor or receptor modulator.

    Industry: Utilized in the development of new materials, such as polymers and advanced coatings.

Mechanism of Action

The mechanism of action of 4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide depends on its specific application:

    Biological Activity: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The amino and carboxamide groups are often key to its binding affinity and specificity.

    Chemical Reactivity: The presence of electron-donating and electron-withdrawing groups on the pyrazole ring can influence its reactivity, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-ethyl-1H-pyrazole-5-carboxamide: Lacks the methoxypropyl group, which may affect its solubility and reactivity.

    4-Amino-1-methyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide: Substitution of the ethyl group with a methyl group can influence its steric and electronic properties.

    4-Amino-1-ethyl-N-(2-methoxyethyl)-1H-pyrazole-5-carboxamide: Variation in the length and structure of the alkoxy group can alter its chemical behavior and biological activity.

Uniqueness

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is unique due to its specific combination of substituents, which confer distinct chemical properties and potential applications. The presence of the methoxypropyl group, in particular, may enhance its solubility and bioavailability, making it a valuable compound for further research and development.

Biological Activity

4-Amino-1-ethyl-N-(3-methoxypropyl)-1H-pyrazole-5-carboxamide is a synthetic compound belonging to the pyrazole family, which has been studied for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure suggests a variety of interactions with biological targets, making it a candidate for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C10H18N4O2
  • Molecular Weight : 226.28 g/mol
  • CAS Number : 1856081-19-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the amino and carboxamide functional groups allows for potential hydrogen bonding and electrostatic interactions with biological macromolecules.

Anticancer Activity

Research has indicated that compounds within the pyrazole class exhibit significant anticancer properties. For instance, derivatives of pyrazole have shown inhibitory effects on cancer cell lines such as HCT116 (colorectal carcinoma) and HEP2 (epidermoid carcinoma). In vitro studies have demonstrated that certain pyrazole derivatives can outperform established chemotherapeutics like Doxorubicin in terms of cytotoxicity against these cancer cell lines .

CompoundCell LineIC50 (µM)Comparison
This compoundHCT116TBDDoxorubicin: TBD
This compoundHEP2TBDDoxorubicin: TBD

Antimicrobial Activity

In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Pyrazole derivatives have historically shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications on the pyrazole ring and substituents significantly influence biological activity. The presence of both ethyl and methoxypropyl groups may enhance lipophilicity, potentially improving membrane permeability and bioavailability in biological systems .

Case Studies

A study focusing on a series of pyrazole derivatives highlighted the correlation between structural modifications and biological efficacy. The synthesized compounds were tested against multiple cancer cell lines, confirming that specific substitutions led to increased antiproliferative effects. For instance, compounds with hydroxyl groups at strategic positions exhibited enhanced cytotoxicity compared to their unsubstituted counterparts .

Properties

IUPAC Name

4-amino-2-ethyl-N-(3-methoxypropyl)pyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4O2/c1-3-14-9(8(11)7-13-14)10(15)12-5-4-6-16-2/h7H,3-6,11H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCDOKUGDZJIAOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)N)C(=O)NCCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.